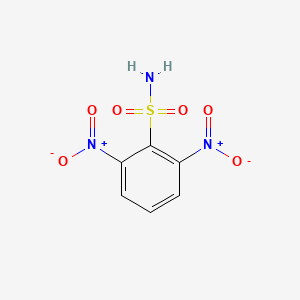
2,6-Dinitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitrobenzenesulfonamide is an organic compound characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide. The process begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, which is crucial for their growth and replication.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzenesulfonamide: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,6-Dinitrobenzenesulfonamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological molecules. This positioning makes it particularly effective in certain chemical reactions and biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H5N3O6S |
|---|---|
Molekulargewicht |
247.19 g/mol |
IUPAC-Name |
2,6-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
InChI-Schlüssel |
SZCPROXPVMMEIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















